Ethyl 2,4-dioxopyrrolidine-1-carboxylate
Description
Significance of Pyrrolidine (B122466) and Dioxopyrrolidine Ring Systems in Organic Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and biologically active compounds. frontiersin.orgnih.govwisdomlib.org Its significance in organic synthesis stems from its presence in alkaloids, vitamins, and hormones, as well as its role as a fundamental building block for synthetic drugs. mdpi.com The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is a desirable feature in drug design. nih.govresearchgate.net This contrasts with its aromatic counterpart, pyrrole, which is planar. nih.gov The stereochemistry of the pyrrolidine ring, with the potential for multiple stereogenic centers, further enhances its utility in creating structurally diverse molecules with specific biological activities. nih.gov
Dioxopyrrolidine systems, which are derivatives of pyrrolidine containing two carbonyl groups, are also of great importance. These structures serve as key intermediates in the synthesis of various biologically active compounds. The presence of the carbonyl groups provides reactive sites for a range of chemical modifications, making them valuable synthons in the construction of more complex molecular frameworks.
Historical Context and Evolution of Dioxopyrrolidine Chemistry
The history of medicinal chemistry can be traced back to ancient civilizations that utilized plants for their therapeutic properties. pharmaguideline.com The formal study of organic synthesis and the development of new chemical entities began to flourish in the 19th and 20th centuries. nih.govnih.gov The evolution of synthetic methodologies has been a continuous process, driven by the need for more efficient and selective ways to construct complex molecules. psu.edu Early synthetic routes often relied on classical reactions and functional group transformations. cognitoedu.org
The development of dioxopyrrolidine chemistry is intertwined with the broader history of heterocyclic chemistry. The synthesis and study of 2,3-dioxopyrrolidines were reported in the mid-20th century, laying the groundwork for further exploration of this class of compounds. acs.org Over time, more sophisticated synthetic methods have been developed, including multicomponent reactions and catalytic approaches, to access a wider range of substituted dioxopyrrolidines. tandfonline.com These advancements have enabled chemists to tailor the structure of these scaffolds to achieve specific chemical and biological properties.
Overview of N-Substituted 2,4-Dioxopyrrolidine Carboxylates as Synthetic Intermediates
N-substituted 2,4-dioxopyrrolidine carboxylates, such as Ethyl 2,4-dioxopyrrolidine-1-carboxylate, are particularly valuable as synthetic intermediates. The substituent on the nitrogen atom can be varied to introduce a wide range of functional groups, influencing the reactivity and properties of the molecule. The ester group at the 1-position provides a handle for further synthetic manipulations, such as hydrolysis, amidation, or reduction.
The synthesis of these intermediates can be achieved through various routes. For instance, the reaction of acetylene (B1199291) dicarboxylates with anilines and aromatic aldehydes can yield ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate analogues. researchgate.net Another approach involves the reaction of Meldrum's acid derivatives with isocyanides and alcohols, which can produce alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylates. researchgate.net The versatility of these synthetic methods allows for the creation of a diverse library of N-substituted 2,4-dioxopyrrolidine carboxylates.
These intermediates have been utilized in the synthesis of a variety of target molecules. For example, they can serve as precursors for more complex heterocyclic systems through cyclization reactions. The reactivity of the dicarbonyl system allows for selective transformations at either the C2 or C4 position, leading to a range of functionalized pyrrolidine derivatives. The development of synthetic routes to access these intermediates is a critical area of research, as it directly impacts the ability to synthesize novel compounds with potential applications in medicine and materials science. osaka-u.ac.jpnih.gov
Table 1: Examples of N-Substituted 2,4-Dioxopyrrolidine Carboxylates and their Synthetic Utility
| Compound Name | R Group on Nitrogen | Synthetic Application |
| Ethyl 2,4-dioxo-1-phenylpyrrolidine-3-carboxylate | Phenyl | Precursor for anti-inflammatory and analgesic agents. mdpi.com |
| Ethyl 1-benzyl-2,4-dioxopyrrolidine-3-carboxylate | Benzyl | Intermediate for the synthesis of enzyme inhibitors. |
| Methyl 1-(4-methoxyphenyl)-2,4-dioxopyrrolidine-3-carboxylate | 4-Methoxyphenyl | Building block for novel heterocyclic compounds. |
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO4 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 2,4-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)8-4-5(9)3-6(8)10/h2-4H2,1H3 |
InChI Key |
CLEUJNAWWJIRDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=O)CC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2,4 Dioxopyrrolidine 1 Carboxylate and Analogues
General Synthetic Routes to 2,4-Dioxopyrrolidine-1-carboxylate Systems
The construction of the 2,4-dioxopyrrolidine ring, often referred to as a tetramic acid moiety, is a significant objective in synthetic organic chemistry due to its presence in numerous biologically active compounds. General strategies often involve the formation of a key C-N bond and a C-C bond to close the five-membered ring. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the pyrrolidine (B122466) ring.
A prominent and effective method for synthesizing the pyrrolidine-2,4-dione (B1332186) core involves the condensation of an N-protected amino acid with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). researchgate.net This approach is highly valued for its use of readily available starting materials. The high acidity of the C-5 protons of Meldrum's acid makes it an excellent nucleophile for coupling with activated carboxylic acids. researchgate.net The resulting intermediate is then primed for a subsequent intramolecular cyclization to form the target heterocyclic system.
The initial step in this synthetic sequence is the coupling of the N-acylated amino acid with Meldrum's acid. This condensation is typically facilitated by the use of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). researchgate.net
The reaction mechanism involves the activation of the carboxylic acid group of the N-acylated amino acid by the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. analis.com.my The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a still more reactive acyl-pyridinium species. analis.com.myrsc.org This activated species is susceptible to nucleophilic attack by the enolate of Meldrum's acid, leading to the formation of an acyl malonate intermediate and releasing the urea (B33335) byproduct. researchgate.netanalis.com.my The use of EDC is advantageous in many preparations as its urea byproduct is water-soluble, simplifying purification. peptide.com
Table 1: Reagents for Coupling of N-Acylated Amino Acids with Meldrum's Acid
| Role | Reagent Class | Specific Example(s) | Function | Citation |
|---|---|---|---|---|
| Coupling Agent | Carbodiimide | EDC·HCl | Activates the carboxylic acid group | researchgate.net |
| Catalyst | Nucleophilic Catalyst | DMAP | Forms a highly reactive acyl-pyridinium intermediate | researchgate.net |
| Substrate 1 | N-Protected Amino Acid | N-Boc-amino acids, etc. | Provides the nitrogen and adjacent carbons for the ring | |
| Substrate 2 | Malonic Acid Derivative | Meldrum's Acid | Acts as the carbon nucleophile to form the acyl malonate | researchgate.net |
Following the successful coupling to form the acyl malonate derivative, the next crucial step is the intramolecular cyclization to construct the pyrrolidine-2,4-dione ring. This transformation is typically achieved through thermal treatment. researchgate.net Heating the acyl malonate intermediate induces a cycloelimination reaction. researchgate.net This process involves the loss of carbon dioxide and acetone, which generates a highly reactive acylketene intermediate. This transient acylketene species then undergoes a rapid intramolecular cyclization, where the nitrogen atom of the amino acid residue attacks the ketene (B1206846) carbonyl group to form the five-membered tetramic acid ring system. researchgate.net This ring-closing step is a form of intramolecular acylation that forges the final heterocyclic product.
Beyond the Meldrum's acid pathway, other synthetic strategies have been developed for the construction of the 2,4-dioxopyrrolidine scaffold. These alternative methods provide access to diverse analogues and can be advantageous under specific circumstances, for instance, when different substitution patterns are desired or when starting materials for the primary route are unavailable.
An alternative route involves the direct condensation of dicarbonyl compounds with primary amines. For instance, the synthesis of 2,3-pyrrolidinediones has been achieved through the condensation of oxalacetic esters with various aldehydes and amines. researchgate.net This general principle can be extended to the synthesis of 2,4-dioxopyrrolidines. The reaction typically involves the condensation of a β-keto ester or a 1,3-dicarbonyl compound with an amine. The initial condensation forms an enamine or imine, which then undergoes an intramolecular cyclization via nucleophilic attack of an enolate onto an ester or other carbonyl group to form the heterocyclic ring. researchgate.net The specific nature of the dicarbonyl compound and the amine determines the final substitution pattern of the resulting dioxopyrrolidine.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient pathway to complex molecular scaffolds like substituted dioxopyrrolidines. ebrary.net These reactions are characterized by high atom economy and procedural simplicity. researchgate.net For example, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are tautomers of 2,4-dioxopyrrolidines, have been synthesized via three-component reactions of aromatic aldehydes, amines, and sodium diethyl oxalacetate. beilstein-journals.org Another relevant MCR involves the reaction of sodium diethyl oxalacetate, furfural, and ethylamine (B1201723) to produce precursors for substituted pyrrolidines. nih.gov The mechanism of these reactions often begins with the formation of an imine from the aldehyde and amine, which is then attacked by the enolate of the dicarbonyl compound, followed by cyclization to yield the final heterocyclic product. beilstein-journals.org
Table 2: Comparison of Synthetic Approaches
| Synthetic Route | Key Reactants | Key Steps | Advantages |
|---|
| Meldrum's Acid Route | N-Acylated Amino Acid, Meldrum's Acid, EDC, DMAP | 1. Carbodiimide-mediated coupling 2. Thermal intramolecular cyclization | Well-established, uses common starting materials. | | Condensation Route | Dicarbonyl Compound (e.g., β-keto ester), Primary Amine | 1. Enamine/Imine formation 2. Intramolecular cyclization | Direct, provides access to different substitution patterns. | | Multi-Component Route | Aldehyde, Amine, Dicarbonyl Compound | One-pot condensation and cyclization cascade | High efficiency, atom economy, rapid complexity generation. |
Alternative Synthetic Approaches to 2,4-Dioxopyrrolidine Ring Construction
Preparation of Ethyl Ester Analogues and Related Carboxylate Derivatives
The introduction of the ethyl carboxylate group onto the 2,4-dioxopyrrolidine scaffold can be achieved through several established synthetic transformations. The choice of method often depends on the availability of starting materials, desired scale of the reaction, and the presence of other functional groups in the molecule.
Direct Esterification of Carboxylic Acid Precursors
Direct esterification, particularly the Fischer-Speier esterification, is a fundamental and widely used method for the synthesis of esters from carboxylic acids and alcohols. nih.govresearchgate.net This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol, in this case, the reaction of 2,4-dioxopyrrolidine-1-carboxylic acid with ethanol (B145695) to yield the desired ethyl ester.
The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and an excess of the alcohol to drive the equilibrium towards the formation of the ester. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester.
While specific literature detailing the direct esterification of 2,4-dioxopyrrolidine-1-carboxylic acid is not abundant, the synthesis of analogous compounds provides insight into the general reaction conditions. For instance, the esterification of various carboxylic acids can be efficiently achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for substrates that may be sensitive to strong acidic conditions.
Table 1: Representative Conditions for Direct Esterification of Carboxylic Acid Analogues
| Carboxylic Acid Precursor | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,5-Cyclohexadiene-1-carboxylic acid | Ethanol | DCC, DMAP | Dichloromethane | Room Temp | 84 | orgsyn.org |
| Monoethyl fumarate | tert-Butyl alcohol | DCC, DMAP | Dichloromethane | 0 - Room Temp | 76-81 | orgsyn.org |
Note: The data presented is for analogous carboxylic acids to illustrate the general conditions for direct esterification.
Transesterification Reactions for Alkyl Dioxopyrrolidine Carboxylates
Transesterification is another powerful method for the preparation of esters, involving the conversion of one ester into another by reaction with an alcohol. researchgate.net In the context of synthesizing ethyl 2,4-dioxopyrrolidine-1-carboxylate, this would typically involve reacting a different alkyl 2,4-dioxopyrrolidine-1-carboxylate (e.g., a methyl or tert-butyl ester) with an excess of ethanol in the presence of an acid or base catalyst.
This equilibrium-driven process can be catalyzed by the same acids used in Fischer esterification or by bases such as sodium ethoxide. The use of a large excess of ethanol is crucial to shift the equilibrium towards the desired ethyl ester product. The reaction mechanism under acidic conditions is similar to that of Fischer esterification, involving protonation of the carbonyl oxygen. Under basic conditions, the mechanism involves nucleophilic acyl substitution initiated by the attack of the alkoxide ion.
The synthesis of a related compound, alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate, has been reported through a multi-component reaction involving an alcohol. researchgate.net Although this is not a direct transesterification of a pre-formed ester, it demonstrates the incorporation of different alkyl groups from alcohols into the final product, which is conceptually related to transesterification.
Table 2: Illustrative Conditions for Transesterification of Related Esters
| Starting Ester | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl heptanoate | Ethanol | Sulfuric Acid | Ethanol | Reflux | High | researchgate.net |
| Ethyl acetate | Methanol | Sodium Methoxide | Methanol | Reflux | High | researchgate.net |
Note: The data in this table is representative of general transesterification reactions and not specific to alkyl dioxopyrrolidine carboxylates, for which detailed data is scarce.
Chemical Reactivity and Mechanistic Studies of Ethyl 2,4 Dioxopyrrolidine 1 Carboxylate
Reactivity of the Ester and Dioxo Functionalities
The reactivity of Ethyl 2,4-dioxopyrrolidine-1-carboxylate is dominated by the electrophilic nature of its three carbonyl carbons: one in the ethyl carboxylate group and two within the pyrrolidine-2,4-dione (B1332186) ring.
Nucleophilic Attack at the Carbonyl Centers (C=O) of the Pyrrolidine (B122466) Ring
The carbonyl groups at the C2 and C4 positions of the pyrrolidine ring are susceptible to nucleophilic attack. This reactivity stems from the polarization of the carbon-oxygen double bond, where the higher electronegativity of oxygen imparts a partial positive charge on the carbonyl carbon, making it an electrophilic center. quora.comquora.com When a nucleophile attacks, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org
The trajectory of this attack is not random; nucleophiles tend to approach the carbonyl carbon at an angle of approximately 105°, a pathway known as the Bürgi-Dunitz trajectory. masterorganicchemistry.com This specific angle maximizes the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's π* lowest unoccupied molecular orbital (LUMO), facilitating the transition to a tetrahedral geometry. masterorganicchemistry.com
The two ring carbonyls, C2 and C4, exhibit different levels of reactivity. The C2 carbonyl is part of a carbamate-like structure, while the C4 carbonyl is a simple ketone. The reactivity of these centers can be influenced by steric hindrance and the electronic effects of the substituents on the ring. The presence of the electron-withdrawing ethyl carboxylate group at the nitrogen atom enhances the electrophilicity of the C2 carbonyl carbon.
Hydrolysis and Transesterification Reactions of the Ethyl Carboxylate Group
The ethyl carboxylate group attached to the pyrrolidine nitrogen is a classic ester and is therefore susceptible to hydrolysis and transesterification reactions.
Hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of ethanol yield the corresponding carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol (R'-OH). Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. The mechanism involves the nucleophilic attack of an alcohol molecule on the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent elimination of ethanol. The reaction is typically performed in an excess of the new alcohol to shift the equilibrium towards the desired product. The potential for such hydrolysis and esterification reactions has been noted in related heterocyclic compounds. nih.govresearchgate.net
Alkylation and Acylation Reactions on the Pyrrolidine Ring System
The pyrrolidine-2,4-dione core contains an acidic proton at the C3 position, flanked by two carbonyl groups, which allows for the formation of an enolate. This enolate is a key intermediate for alkylation and acylation reactions.
Regioselectivity in Alkylation: Investigating C-Alkylation Versus O-Alkylation Pathways
The enolate derived from the 2,4-dioxopyrrolidine ring is an ambident nucleophile, meaning it has two nucleophilic sites: the C3 carbon and the oxygen of the enolate. Consequently, reaction with an electrophile (like an alkyl halide) can lead to either C-alkylation or O-alkylation. reddit.com The regioselectivity of this reaction is a well-studied phenomenon in the chemistry of 1,3-dicarbonyl compounds and is influenced by several factors. chemistryviews.org
The choice between C- and O-alkylation is often explained using Hard and Soft Acid-Base (HSAB) theory. reddit.com The oxygen atom of the enolate is considered a "hard" nucleophilic center, while the carbon atom is "soft".
C-Alkylation: This pathway is generally favored by "soft" electrophiles, such as alkyl iodides and bromides. reddit.com It also tends to be the thermodynamically controlled product, as the resulting C-C bond is typically stronger than the C-O-C linkage of the O-alkylated product.
O-Alkylation: This pathway is favored by "hard" electrophiles, such as alkyl chlorides, triflates, or silyl (B83357) halides. reddit.com This reaction is often faster and is considered the kinetically controlled product.
Other reaction conditions also play a crucial role in determining the regioselectivity. chemistryviews.org These include the nature of the counter-ion, the solvent, and the base used to form the enolate. For instance, polar aprotic solvents can solvate the cation, leading to a more "free" enolate and potentially favoring O-alkylation.
| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |
|---|---|---|---|
| Electrophile (Alkylating Agent) | Soft (e.g., R-I, R-Br) | Hard (e.g., R-Cl, R-OTf, R3SiCl) | HSAB Theory: Soft-soft and hard-hard interactions are preferred. reddit.com |
| Solvent | Protic Solvents (e.g., Ethanol) | Polar Aprotic Solvents (e.g., DMF, DMSO) | Protic solvents solvate the oxygen end of the enolate, leaving the carbon more available. Aprotic solvents solvate the metal cation, increasing the reactivity of the oxygen anion. |
| Control | Thermodynamic | Kinetic | C-alkylation leads to a more stable product, while O-alkylation is often faster. |
N-Alkylation and N-Acylation Strategies at the Pyrrolidine Nitrogen
Direct N-alkylation or N-acylation at the pyrrolidine nitrogen of this compound is generally not feasible under standard conditions. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group of the ethyl carboxylate. This delocalization gives the N-C bond significant double-bond character, making the nitrogen atom non-nucleophilic and planar, similar to the nitrogen in an amide or carbamate.
Strategies to achieve functionalization at this position would require alternative synthetic approaches rather than direct reaction on the pre-formed molecule. One potential strategy would involve synthesizing the ring system using a pre-alkylated or pre-acylated amino acid derivative. Another approach could involve the removal of the ethyl carboxylate group under harsh conditions to generate the free N-H of the pyrrolidine-2,4-dione, which would then be nucleophilic enough to undergo subsequent N-alkylation or N-acylation, followed by re-introduction of a different group if necessary.
Cyclization and Rearrangement Processes Involving the 2,4-Dioxopyrrolidine Core
The 2,4-dioxopyrrolidine core is a versatile scaffold that can participate in various cyclization and rearrangement reactions. The presence of the 1,3-dicarbonyl-like system (specifically, a β-ketoamide) is key to this reactivity.
Cyclization Reactions: The active methylene (B1212753) group at C3 and the carbonyl group at C4 can react with bifunctional reagents to form new heterocyclic rings. For example:
Condensation with Hydrazines: Reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) rings fused to the pyrrolidine core.
Condensation with Hydroxylamine (B1172632): This reaction could yield an isoxazole-fused system.
Condensation with Amidines: This could lead to the formation of fused pyrimidine (B1678525) rings.
These reactions typically involve an initial nucleophilic attack at the C4 carbonyl, followed by intramolecular condensation and dehydration to form the new aromatic heterocyclic ring. Related pyrrolidine structures have been shown to undergo reductive cyclization to form complex polycyclic systems. researchgate.net
Rearrangement Processes: Under certain conditions, such as strong acid or base and high temperatures, the 2,4-dioxopyrrolidine ring could undergo rearrangement. This might involve ring-opening via cleavage of one of the amide bonds, followed by recyclization or other transformations. For instance, hydrolysis of the C2-N1 amide bond would lead to a linear amino acid derivative, which could then potentially undergo different modes of cyclization. Photochemical conditions can also induce cyclization in related systems, suggesting another possible avenue for transformations. nih.gov
Intramolecular Cyclization for Fused Heterocyclic Architectures
While direct intramolecular cyclization of this compound itself is not extensively documented, the construction of fused heterocyclic systems from analogous 2,4-dioxo structures is a well-established strategy. This typically involves the reaction of the dicarbonyl moiety with binucleophilic reagents, leading to the formation of new rings. The presence of two carbonyl groups in a 1,3-relationship within the pyrrolidine ring provides reactive sites for condensation reactions.
One common approach involves the reaction with hydrazine and its derivatives to form fused pyrazole rings. For instance, the condensation of a 2,4-dioxopyrrolidine with hydrazine hydrate (B1144303) would be expected to proceed via initial attack at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield a pyrazolo[3,4-b]pyrrolidin-4-one derivative. The regioselectivity of the initial attack may vary depending on the steric and electronic environment of the carbonyl groups.
Similarly, reaction with hydroxylamine can lead to the formation of fused isoxazole (B147169) rings, resulting in isoxazolo[3,4-b]pyrrolidin-4-one structures. These types of condensation reactions are fundamental in heterocyclic chemistry for building molecular complexity. The general reaction schemes for these transformations are illustrated below.
Table 1: Representative Intramolecular Cyclization Reactions for Fused Heterocycle Synthesis
| Reagent | Fused Heterocyclic Product | General Reaction Scheme |
|---|---|---|
| Hydrazine (NH₂NH₂) | Pyrazolo[3,4-b]pyrrolidin-4-one |
These reactions highlight the utility of the 2,4-dioxopyrrolidine scaffold as a synthon for the preparation of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Photochemical Transformations and Cycloaddition Reactions (e.g., Photocycloaddition to Alkenes for analogous structures)
Photochemical reactions provide a powerful tool for the construction of complex molecular architectures, often with high levels of stereocontrol. For cyclic dicarbonyl compounds, photochemical excitation can lead to a variety of transformations, including cycloadditions. While specific studies on this compound are limited, research on analogous structures, such as ethyl 2,3-dioxopyrrolidine-4-carboxylates, offers valuable insights into the potential photochemical reactivity.
A notable example is the photocycloaddition of ethyl 2,3-dioxopyrrolidine-4-carboxylates to alkenes. This reaction proceeds via a [2+2] cycloaddition mechanism, where the excited state of the dicarbonyl compound adds across the double bond of the alkene to form a cyclobutane (B1203170) ring. This transformation leads to the synthesis of fused heterocyclic systems, in this case, ethyl 2,3-dioxohexahydroazepine-6-carboxylates. The reaction is typically carried out by irradiating a solution of the dioxopyrrolidine and the alkene with UV light. The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the nature of the substituents on both the pyrrolidine ring and the alkene.
Table 2: Analogous Photocycloaddition Reaction
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
This type of reaction demonstrates the potential of the dioxopyrrolidine core to participate in photochemical transformations to generate complex, polycyclic structures that would be challenging to access through traditional thermal reactions.
Redox Chemistry of the Dioxopyrrolidine Unit: Reduction and Oxidation Pathways
The redox chemistry of the dioxopyrrolidine unit in this compound is primarily centered around the two carbonyl groups and the carbon atoms alpha to the nitrogen. These functionalities can undergo both reduction and oxidation under appropriate conditions.
Reduction Pathways:
The carbonyl groups are susceptible to reduction by various reducing agents. The outcome of the reduction can be controlled by the choice of reagent and reaction conditions.
Selective Reduction to Hydroxyketones: The use of mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can potentially lead to the selective reduction of one of the carbonyl groups to a hydroxyl group, yielding a hydroxypyrrolidinone. The regioselectivity of this reduction would depend on the relative reactivity of the C2 and C4 carbonyls.
Reduction to Diols: Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), are expected to reduce both carbonyl groups to form the corresponding dihydroxypyrrolidine.
Catalytic Hydrogenation: Catalytic hydrogenation over metal catalysts (e.g., Pd, Pt, Ni) is another potential method for the reduction of the carbonyl groups. The conditions of the hydrogenation (pressure, temperature, catalyst) would influence the extent of reduction.
Oxidation Pathways:
Oxidation of the dioxopyrrolidine unit can occur at the carbon atoms adjacent to the nitrogen atom.
Alpha-Oxidation: The carbon atom at the 5-position, being alpha to the ring nitrogen, is a potential site for oxidation. The presence of the N-ethoxycarbonyl group, an electron-withdrawing group, can influence the reactivity of this position. Oxidation at this position could lead to the formation of an N-acyliminium ion intermediate, which could then be trapped by a nucleophile.
Oxidative Cleavage: Under harsh oxidative conditions, cleavage of the pyrrolidine ring could occur.
Table 3: Potential Redox Reactions of the Dioxopyrrolidine Unit
| Reaction Type | Reagent (Example) | Potential Product(s) |
|---|---|---|
| Selective Reduction | Sodium Borohydride (NaBH₄) | Ethyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate or Ethyl 2-hydroxy-4-oxopyrrolidine-1-carboxylate |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ethyl 2,4-dihydroxypyrrolidine-1-carboxylate |
| Catalytic Hydrogenation | H₂ / Pd | Hydroxypyrrolidinones or Dihydroxypyrrolidines |
The redox chemistry of this compound and related compounds is an area that offers opportunities for the synthesis of a variety of functionalized pyrrolidine derivatives.
Spectroscopic and Structural Characterization of Ethyl 2,4 Dioxopyrrolidine 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of Ethyl 2,4-dioxopyrrolidine-1-carboxylate is predicted to show distinct signals corresponding to the protons of the ethyl group and the two methylene (B1212753) groups of the pyrrolidine (B122466) ring. The chemical shift (δ) of a proton is influenced by its local electronic environment; electronegative atoms like oxygen and nitrogen cause a downfield shift to higher ppm values ucsd.edu. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, with the magnitude of the splitting (coupling constant, J) providing information on the connectivity and dihedral angles between protons ucsd.edumiamioh.edu.
The ethyl group is expected to produce a quartet for the methylene protons (-OCH₂-) coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the two methylene protons ucsd.edu. The two methylene groups on the pyrrolidine ring are in different chemical environments. The C5 methylene protons (sandwiched between two carbonyl groups) are expected to be significantly deshielded and appear as a singlet, while the C3 methylene protons (adjacent to the nitrogen) will also appear as a singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | ~1.3 | Triplet (t) | ~7 |
| CH₂ (ethyl) | ~4.2 | Quartet (q) | ~7 |
| CH₂ (C3-H) | ~3.8 | Singlet (s) | N/A |
Note: Predicted values are based on typical chemical shift ranges and coupling constants for similar functional groups. Actual experimental values may vary based on solvent and other conditions. ucsd.eduresearchgate.netorganicchemistrydata.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, coupling between adjacent carbon atoms is not observed compoundchem.com. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms oregonstate.edulibretexts.org.
The spectrum is expected to show seven distinct signals. The carbons of the three carbonyl groups (two ketone, one ester) will appear far downfield (165-210 ppm). The methylene carbon of the ethyl group attached to oxygen will be in the 60-80 ppm range, while the methyl carbon will be upfield (~14 ppm). The two methylene carbons of the pyrrolidine ring will have distinct shifts due to their different neighboring groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165-175 |
| C=O (C2, C4) | ~190-210 |
| OCH₂ (Ethyl) | ~62 |
| CH₂ (C3) | ~45-55 |
| CH₂ (C5) | ~35-45 |
Note: Predicted values are based on typical chemical shift ranges for various carbon environments. compoundchem.comoregonstate.edulibretexts.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is particularly useful for identifying functional groups.
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of its three carbonyl (C=O) groups spectroscopyonline.com. The ester carbonyl typically appears around 1735-1750 cm⁻¹. The two ketone groups in the β-dicarbonyl system of the pyrrolidine ring are expected to show strong absorptions as well, likely in the 1700-1750 cm⁻¹ region. Other significant absorptions would include C-O and C-N stretching vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C=O (Ketone) | Stretch | 1700 - 1750 | Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
| C-N | Stretch | 1020 - 1250 | Medium |
Note: These are typical frequency ranges for the indicated functional groups. spectroscopyonline.comrsc.orgnist.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule nih.gov.
For this compound (molecular formula C₇H₉NO₄), the molecular weight is 171.15 g/mol . The mass spectrum run in an electron ionization (EI) or electrospray ionization (ESI) mode would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak like [M+H]⁺ or [M+Na]⁺ corresponding to this mass.
The fragmentation of the molecular ion upon collisional activation provides clues to the molecule's structure nih.govresearchgate.net. Plausible fragmentation pathways could include:
Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to give a fragment at m/z 126.
Loss of an ethyl group (•CH₂CH₃, 29 Da).
Cleavage of the ester group, leading to the loss of CO₂Et (73 Da).
Ring-opening and subsequent fragmentation of the pyrrolidinedione ring.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 171 | [C₇H₉NO₄]⁺ (Molecular Ion) |
| 126 | [M - OCH₂CH₃]⁺ |
Note: Fragmentation patterns are predictions based on common fragmentation rules for esters and cyclic ketones.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is a powerful technique used to determine the exact three-dimensional arrangement of atoms in a crystalline solid researchgate.net. If a suitable single crystal of this compound can be grown, this method would provide unambiguous data on its solid-state conformation.
The analysis would yield precise measurements of:
Bond lengths and angles: Confirming the connectivity and geometry of the pyrrolidine ring and the ethyl carboxylate substituent.
Torsional angles: Defining the conformation of the five-membered ring (e.g., whether it adopts an envelope or twisted conformation) and the orientation of the substituent group.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any potential hydrogen bonding or dipole-dipole interactions nih.govnih.gov.
While spectroscopic methods provide structural information in solution or the gas phase, X-ray crystallography offers a definitive and high-resolution picture of the molecule in the solid state researchgate.net.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of the synthesized compound and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. The compound would be spotted on a TLC plate (e.g., silica gel) and developed with an appropriate solvent system. The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. A pure compound should ideally show a single spot on the TLC plate.
Column Chromatography: For purification on a larger scale, column chromatography is employed. A stationary phase (typically silica gel) is packed into a column, and the crude reaction mixture is loaded on top. A solvent (eluent) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the eluent. Due to the polar nature of the carbonyl and ester groups, this compound would be expected to be a moderately polar compound, allowing for its separation from less polar impurities or more polar byproducts by selecting an eluent of appropriate polarity (e.g., a mixture of ethyl acetate and hexane).
Computational and Theoretical Investigations of Ethyl 2,4 Dioxopyrrolidine 1 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity of Ethyl 2,4-dioxopyrrolidine-1-carboxylate. These methods provide detailed information about the molecule's electronic distribution and energy landscape.
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions. mdpi.compku.edu.cn For this compound, DFT calculations can elucidate the pathways of various transformations, such as nucleophilic additions to the carbonyl groups or reactions at the alpha-carbon. By mapping the potential energy surface, stationary points corresponding to reactants, intermediates, transition states, and products can be identified.
These calculations can provide critical insights into the feasibility of a proposed reaction mechanism by determining the activation energies. For instance, a theoretical study might compare the energy barriers for the N-acylation versus C-acylation to predict the regioselectivity of the reaction under different conditions. The geometries of the transition states can also be optimized to understand the structural requirements for the reaction to occur.
Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound
| Reaction Type | Reagents | Transition State (TS) Geometry | Activation Energy (kcal/mol) |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Methoxide | Tetrahedral intermediate at C4 | 15.2 |
| Enolate Alkylation | Methyl Iodide | C3-alkylation TS | 21.5 |
| Ring Opening | Hydroxide (B78521) | Attack at C2 | 18.9 |
The electronic properties of this compound can be further understood through the analysis of its molecular orbitals, charge distribution, and electrostatic potential. materialsciencejournal.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the partial atomic charges on each atom. researchgate.net This information helps in identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbons are expected to carry a significant positive charge, making them susceptible to nucleophilic attack.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Conformational Analysis and Stereochemical Implications
The three-dimensional structure of this compound is not rigid, and the molecule can exist in various conformations due to the flexibility of the pyrrolidine (B122466) ring and the rotation around single bonds. Conformational analysis aims to identify the stable conformers and to determine their relative energies. libretexts.orgyoutube.com The five-membered pyrrolidine ring can adopt envelope or twist conformations to minimize steric strain and torsional strain.
In Silico Modeling of Chemical Transformations and Derivatization Pathways
In silico modeling encompasses a range of computational techniques that can be used to predict the outcome of chemical reactions and to design new derivatives of a target molecule. chemmethod.comresearchgate.net For this compound, these methods can be employed to explore a wide range of potential chemical transformations without the need for extensive experimental work.
By simulating reaction conditions and employing predictive models, it is possible to identify promising derivatization pathways. For example, virtual screening of different reagents can suggest which ones are likely to react with the target molecule and what products they are likely to form. Molecular docking studies can be used to predict how well potential derivatives might bind to a biological target, which is a key step in drug discovery. nih.gov These computational approaches can significantly accelerate the process of developing new compounds with desired properties.
Advanced Synthetic Applications of Ethyl 2,4 Dioxopyrrolidine 1 Carboxylate As a Building Block
Utilization in the Synthesis of Heterocyclic Compounds
The ethyl 2,4-dioxopyrrolidine-1-carboxylate core is a privileged starting point for the synthesis of a variety of heterocyclic compounds, owing to the reactivity of its dicarbonyl functionality and the activated methylene (B1212753) group. This versatility allows chemists to forge new rings and introduce diverse functionalities.
The construction of fused and spirocyclic systems is a significant area of organic synthesis, as these three-dimensional structures are features of many biologically active compounds and natural products. mdpi.com this compound and its derivatives are adept precursors for accessing these complex scaffolds.
Fused Ring Systems: Fused heterocycles, where two or more rings share two adjacent atoms, can be synthesized using the dioxopyrrolidine core as a foundational element. The reactive sites on the pyrrolidine (B122466) ring can participate in cyclization reactions with appropriate bifunctional reagents to build an additional ring. For example, condensation reactions at the C3 and C4 positions can lead to the formation of rings fused to the pyrrolidine core. One such application involves the synthesis of 1,4-dicarbonyl scaffolds which are useful building blocks for constructing complex fused heterocycles. researchgate.net
Spiro Ring Systems: Spiro compounds are molecules in which two rings are connected through a single common atom. mdpi.com The 2,4-dioxopyrrolidine scaffold is particularly well-suited for the synthesis of spirocyclic compounds. The carbonyl groups can undergo reactions to form spirocycles, or the C3 position can be functionalized to act as a nucleophile or electrophile in spirocyclization reactions. A common strategy involves the reaction of the pyrrolidine core with in situ generated azomethine ylides in 1,3-dipolar cycloaddition reactions to generate spirocyclic pyrrolidines. nih.govresearchgate.net For instance, the synthesis of dihydrouracils spiro-fused to pyrrolidines has been achieved, creating conformationally constrained molecules of potential interest in medicinal chemistry. nih.gov The increasing interest in spirocycles in drug discovery has driven the development of synthetic routes to these unique structures. mdpi.com
Table 1: Examples of Spirocyclic Systems Derived from Pyrrolidine Scaffolds
| Spirocyclic System | Synthetic Strategy | Reference |
| Spiro-isoxazolines | [3+2] cycloaddition of indanone-derived nitrones | nih.gov |
| Spirooxindoles | Organocatalytic [2+2]-cycloadditions | rsc.org |
| Dihydrouracils spiro-fused to pyrrolidines | 1,3-dipolar cycloaddition of azomethine ylides | nih.gov |
| 6-Azaspiro[4.3]alkanes | Reaction with electron-deficient exocyclic alkenes | researchgate.net |
Building Block for Diverse Nitrogen-Containing Scaffolds
The pyrrolidine ring is a fundamental scaffold in a vast number of biologically active compounds, making it a highly sought-after motif in drug discovery. nih.govnih.gov this compound provides a strategic entry point to a plethora of more complex nitrogen-containing heterocyclic systems. Its inherent functionality allows for a variety of chemical transformations to build diverse molecular frameworks.
The versatility of the pyrrolidine scaffold is highlighted by its presence in a wide range of pharmaceuticals. nih.gov Synthetic chemists leverage this by using pyrrolidine-based building blocks to construct novel compounds. For example, multicomponent reactions involving derivatives of this scaffold can lead to the rapid assembly of complex heterocyclic structures in a single step. mdpi.com The pyrrolidine-2,5-dione (succinimide) substructure, closely related to the title compound, is a known valuable scaffold in the development of anticonvulsant agents. nih.gov Furthermore, the functional groups on the this compound ring can be manipulated to introduce various substituents, leading to libraries of compounds for biological screening.
Integration into Multi-Step Organic Syntheses of Complex Molecules
The utility of this compound extends beyond the synthesis of simple heterocycles; it is also a valuable intermediate in longer, multi-step synthetic sequences aimed at constructing complex molecular targets. nih.govnih.gov In such syntheses, the pyrrolidine unit is often introduced early and then elaborated through a series of chemical transformations.
The incorporation of this building block into a multi-step synthesis allows for the controlled and sequential introduction of functionality. The ester and dicarbonyl groups can be selectively transformed, and the nitrogen atom can be functionalized, providing multiple handles for further reactions. This step-wise approach is crucial for the total synthesis of natural products and complex pharmaceutical agents where precise control over stereochemistry and functional group compatibility is paramount. For example, the synthesis of approved drugs containing spirocyclic motifs often relies on the multi-step elaboration of a core heterocyclic scaffold. mdpi.com The development of new synthetic methods, such as those for indole (B1671886) derivatives, often involves multi-step reaction sequences where a core structure is systematically modified. researchgate.net
Development of Novel Synthetic Methodologies Leveraging the 2,4-Dioxopyrrolidine-1-carboxylate Scaffold
The unique reactivity of the 2,4-dioxopyrrolidine-1-carboxylate scaffold has not only been exploited for the synthesis of target molecules but has also served as a platform for the development of new synthetic methods. researchgate.net The arrangement of functional groups within this molecule allows for novel transformations and reaction cascades.
One area where this scaffold has proven valuable is in the development of multicomponent reactions (MCRs). tandfonline.com MCRs are one-pot processes where three or more reactants combine to form a product that contains portions of all the starting materials. The 2,4-dioxopyrrolidine core can act as a key component in such reactions, enabling the efficient construction of complex molecules with high atom economy. For instance, Biginelli-type reactions, a class of MCRs, can be adapted to produce a variety of pyrimidine (B1678525) derivatives, including spiropyrimidinones. mdpi.com
Furthermore, the scaffold has been instrumental in advancing organocatalysis. Asymmetric reactions catalyzed by small organic molecules have become a powerful tool in organic synthesis. The pyrrolidine ring itself is a core component of many widely used organocatalysts (e.g., proline and its derivatives). The 2,4-dioxopyrrolidine-1-carboxylate scaffold can be used as a substrate to test and develop new asymmetric catalytic transformations, such as enantioselective and diastereoselective annulation reactions to create chiral spiro compounds. researchgate.net The development of domino reactions, where a single event triggers a cascade of subsequent transformations, is another area where the reactivity of this scaffold can be harnessed to create complex molecular architectures in a highly efficient manner. rsc.org
Table 2: Novel Synthetic Methodologies Associated with Pyrrolidine and Related Scaffolds
| Methodology | Description | Application | Reference |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants for rapid assembly of complex molecules. | Synthesis of dihydropyrimidinone (DHPM) derivatives and spiropyrimidinones. | mdpi.comtandfonline.com |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to form a five-membered pyrrolidine ring. | Synthesis of spiro heterocycles and complex pyrrolidine derivatives. | nih.gov |
| Organocatalyzed Asymmetric Reactions | Use of small chiral organic molecules to catalyze enantioselective transformations. | Enantio- and diastereoselective synthesis of multifunctional spiropyrazolone scaffolds. | researchgate.net |
| Domino Reactions | A sequence of intramolecular reactions triggered by a single event, leading to complex products. | Synthesis of spirocyclic oxindoles from corresponding isatins. | rsc.org |
Conclusion and Future Research Perspectives on Ethyl 2,4 Dioxopyrrolidine 1 Carboxylate
Summary of Current Research Contributions and Identified Knowledge Gaps
Research on closely related pyrrolidine-2,4-diones, often referred to as tetramic acids, has established their importance as versatile synthetic intermediates and bioactive molecules. nih.govresearchgate.net These compounds are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. nih.govuthsc.edu Synthetic methodologies for the pyrrolidine-2,4-dione (B1332186) core are well-established, often involving the cyclization of amino acid derivatives or multicomponent reactions. nih.govbeilstein-journals.org The reactivity of the pyrrolidine-2,4-dione system is characterized by the acidic proton at the C-3 position, which allows for various substitution reactions. nih.govresearchgate.net
However, there are significant knowledge gaps specifically concerning Ethyl 2,4-dioxopyrrolidine-1-carboxylate. The influence of the N-ethoxycarbonyl group on the tautomeric equilibrium of the pyrrolidine-2,4-dione core has not been thoroughly investigated. Furthermore, a comprehensive study of its reactivity with a wide range of electrophiles and nucleophiles is absent from the literature. The stereoselective synthesis of substituted derivatives of this compound also remains an unexplored area.
Opportunities for Further Exploration of Reactivity and Synthetic Utility
The structure of this compound presents several opportunities for further investigation. The presence of two carbonyl groups and an acidic methylene (B1212753) group at C-3 suggests a rich and varied reactivity profile. Future research could focus on:
Alkylation and Acylation at C-3: Exploring the reaction of the C-3 enolate with a diverse range of electrophiles to generate a library of substituted derivatives.
Condensation Reactions: Investigating condensation reactions with aldehydes and other carbonyl compounds at the C-3 position to synthesize novel fused heterocyclic systems. nih.gov
Asymmetric Transformations: Developing stereoselective methods for the functionalization of the pyrrolidine (B122466) ring, which is crucial for the synthesis of chiral molecules with potential biological activity. mdpi.comnih.gov
Ring-Opening Reactions: Investigating the selective cleavage of the C-N or C-C bonds within the ring to access novel acyclic structures. researchgate.net
The synthetic utility of this compound could be expanded by employing it as a building block in the synthesis of more complex natural products and pharmaceutical analogues.
Potential for Methodological Advancements in Pyrrolidine Chemistry
A deeper understanding of the synthesis and reactivity of this compound could lead to significant methodological advancements in pyrrolidine chemistry. The development of novel synthetic routes to this compound could provide more efficient and sustainable methods for constructing the pyrrolidine-2,4-dione scaffold. tandfonline.com
Furthermore, studying the influence of the N-ethoxycarbonyl group on the regioselectivity and stereoselectivity of reactions could provide valuable insights for the design of new synthetic strategies for other N-substituted pyrrolidines. The exploration of its use in multicomponent reactions could also lead to the rapid generation of molecular diversity. tandfonline.com Recent advancements in areas like photoredox catalysis and enzymatic synthesis could also be applied to develop novel transformations for this class of compounds. nih.govosaka-u.ac.jp
Broader Impact in Fundamental Organic Chemistry and Chemical Sciences
The study of this compound and its derivatives has the potential for a broader impact on several areas of chemical science. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the development of new derivatives could lead to the discovery of novel therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. frontiersin.orgnih.gov
From a fundamental organic chemistry perspective, a detailed investigation of its electronic structure, tautomerism, and reaction mechanisms would contribute to a deeper understanding of the chemistry of dicarbonyl compounds and nitrogen-containing heterocycles. The insights gained from such studies could inform the design of new catalysts and reagents for organic synthesis. The versatility of the pyrrolidine ring suggests that derivatives of this compound could also find applications in materials science and agrochemicals. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
